molecular formula C21H25N5O4 B2607037 ethyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 847243-20-3

ethyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No. B2607037
CAS RN: 847243-20-3
M. Wt: 411.462
InChI Key: DZFQLZWMZICOBD-UHFFFAOYSA-N
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Description

Ethyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C21H25N5O4 and its molecular weight is 411.462. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The compound exhibits promising antitumor properties. Researchers have observed its ability to inhibit tumor cell growth and induce apoptosis in various cancer cell lines. Further investigations are ongoing to explore its potential as an anticancer drug .

Antibacterial Effects

Studies have highlighted the compound’s antibacterial activity against both Gram-positive and Gram-negative bacteria. It may serve as a valuable lead compound for developing new antibiotics or antimicrobial agents .

Anti-Inflammatory Properties

The compound shows anti-inflammatory effects by modulating key inflammatory pathways. It could be relevant in treating inflammatory conditions, such as arthritis or inflammatory bowel diseases .

Photocatalysis and Environmental Applications

Zinc oxide nanoparticles (ZnO NPs), a related material, have been widely used in biomedical applications due to their biosafety and economy. While direct studies on “AKOS001408355” are limited, its structural similarity to ZnO suggests potential applications in photocatalysis, water purification, and environmental remediation .

Drug Synthesis and Chiral Building Blocks

The compound’s unique structure makes it an interesting candidate for drug synthesis. Researchers have explored its use as a chiral building block, particularly in the preparation of pharmaceutical intermediates .

Materials Science and Nanotechnology

Considering its heterocyclic framework, the compound may find applications in materials science and nanotechnology. Its properties could be harnessed for designing functional materials, sensors, or optoelectronic devices .

Organic Synthesis and Chemical Transformations

The compound’s active methylene group allows for functionalization, making it attractive for organic synthesis. Researchers have used it as a precursor in various chemical reactions, including hydromethylation and other C–C bond-forming processes .

Chiral Stationary Phases in Chromatography

Chiral stationary phases based on similar compounds have been employed in high-performance liquid chromatography (HPLC) for enantioseparation. The compound’s chiral properties may contribute to its use in analytical chemistry and separation science .

properties

IUPAC Name

ethyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-5-30-16(27)12-26-19(28)17-18(23(4)21(26)29)22-20-24(7-6-8-25(17)20)15-10-13(2)9-14(3)11-15/h9-11H,5-8,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFQLZWMZICOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC(=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

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